Methyl 2-(3-amino-4-methylphenoxy)acetate

Drug Metabolism CYP Inhibition ADME

Methyl 2-(3-amino-4-methylphenoxy)acetate (CAS: 1695118-96-7) is a functionalized phenoxyacetic acid derivative, distinguished by the presence of an amino group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly phenoxyacetic acid derivatives that act as β3-adrenoceptor agonists for metabolic and urinary disorders.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13928007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-amino-4-methylphenoxy)acetate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)OC)N
InChIInChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3
InChIKeyFRFFQBDMMOICDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-amino-4-methylphenoxy)acetate: A Strategic Phenoxyacetic Acid Ester Intermediate for Pharmaceutical Synthesis


Methyl 2-(3-amino-4-methylphenoxy)acetate (CAS: 1695118-96-7) is a functionalized phenoxyacetic acid derivative, distinguished by the presence of an amino group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly phenoxyacetic acid derivatives that act as β3-adrenoceptor agonists for metabolic and urinary disorders. Its methyl ester moiety provides a strategic synthetic handle, allowing for controlled nucleophilic acyl substitution reactions that are pivotal in constructing complex molecular architectures [1]. The compound's ability to undergo further transformations, such as amide bond formation or hydrolysis to the free acid, underpins its utility in medicinal chemistry and pharmaceutical process development [2].

Why Methyl 2-(3-amino-4-methylphenoxy)acetate Cannot Be Replaced by Generic Phenoxyacetic Acid Analogs in Drug Synthesis


In pharmaceutical manufacturing, the choice of a specific intermediate like Methyl 2-(3-amino-4-methylphenoxy)acetate is critical. Generic substitution with closely related analogs, such as the free acid (3-amino-4-methylphenoxy)acetic acid, the ethyl ester (2-(3-amino-4-methylphenoxy)ethyl acetate), or regioisomers, is not viable due to divergent chemical and biological properties. The methyl ester provides a unique balance of reactivity and stability, enabling efficient coupling reactions with amines that are less effective or lead to different byproducts with the free acid or ethyl ester. Furthermore, the precise 3-amino-4-methyl substitution pattern on the phenyl ring is essential for the target compound's biological activity at the β3-adrenoceptor, as evidenced by structure-activity relationship studies. Altering the substitution pattern can drastically reduce potency or alter selectivity, undermining the efficacy of the final drug product [1].

Quantitative Differentiation of Methyl 2-(3-amino-4-methylphenoxy)acetate from Closest Analogs: A Technical Evidence Guide


CYP Enzyme Interaction Profile Differentiates Methyl Ester from Free Acid and Ethyl Ester Analogs

Methyl 2-(3-amino-4-methylphenoxy)acetate exhibits a unique CYP enzyme inhibition profile compared to its closest structural analogs. In a standardized panel of human liver microsome assays, this compound demonstrated a 438-fold selectivity window between CYP2C19 and CYP3A4 inhibition. Specifically, it showed a Ki of 60 nM for CYP2C19 [1], whereas its IC50 for CYP3A4 was 26,300 nM [2]. This contrasts with the free acid analog, (3-amino-4-methylphenoxy)acetic acid, which is known to have a different hydrogen-bonding capacity and may exhibit altered CYP interaction patterns [3]. The ethyl ester analog, 2-(3-amino-4-methylphenoxy)ethyl acetate, due to its increased lipophilicity (cLogP approx. 1.8 vs. 1.2 for the methyl ester, predicted), is expected to have a different metabolic clearance and CYP inhibition profile, although direct comparative data is not available (Class-level inference).

Drug Metabolism CYP Inhibition ADME

Synthetic Yield and Efficiency Advantage Over Traditional Multi-Step Phenoxyacetic Acid Syntheses

A significant differentiator for Methyl 2-(3-amino-4-methylphenoxy)acetate lies in its accessible synthetic routes. A recent protocol demonstrated that the compound can be synthesized in a single step using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a substantial improvement over traditional, multi-step syntheses of similar phenoxyacetic acid derivatives, which often proceed with lower overall yields. For instance, a related four-step synthesis of a substituted phenoxyacetic acid derivative from phthalide reported an overall yield of only 67% [2]. Furthermore, the compound can also be prepared via a straightforward nucleophilic substitution reaction between 3-amino-4-methylphenol and methyl chloroacetate, a route that is highly amenable to industrial scale-up [3].

Process Chemistry Green Chemistry Synthetic Methodology

Essential Structural Motif for β3-Adrenoceptor Agonist Activity in Metabolic Disorder Therapeutics

Methyl 2-(3-amino-4-methylphenoxy)acetate is a key building block for the synthesis of potent β3-adrenoceptor agonists. The 3-amino-4-methylphenoxy moiety is a critical pharmacophore for this activity. While the compound itself is not the final drug, its incorporation into more complex molecules is necessary to achieve the desired therapeutic effect. In contrast, the free acid analog, (3-amino-4-methylphenoxy)acetic acid, is a less efficient intermediate for amide coupling due to the need for activation, which can lead to racemization or side reactions. The methyl ester provides a stable, pre-activated form that facilitates cleaner and higher-yielding amide bond formation with chiral amines, which is essential for producing enantiomerically pure β3-agonists [1]. The ethyl ester analog, while also an ester, is less reactive in these couplings, often requiring harsher conditions or longer reaction times (Class-level inference).

Medicinal Chemistry β3-Adrenoceptor Obesity and Diabetes

Distinct Physicochemical Properties Drive Different Handling and Formulation Characteristics

The physicochemical properties of Methyl 2-(3-amino-4-methylphenoxy)acetate (MW: 195.22 g/mol, C10H13NO3) [1] differentiate it from its close analogs. For example, the free acid, (3-amino-4-methylphenoxy)acetic acid (MW: 181.19 g/mol, C9H11NO3) [2], is more polar and crystalline, affecting its solubility and handling in organic synthesis. The ethyl ester, 2-(3-amino-4-methylphenoxy)ethyl acetate (MW: 209.24 g/mol, C11H15NO3) , is more lipophilic and likely has a lower melting point. These differences, though subtle, are consequential: the methyl ester's intermediate polarity often leads to more favorable crystallization properties for purification and storage, while providing adequate solubility for common organic reactions. The presence of the methyl ester also influences the compound's chromatographic behavior, a key factor in analytical method development for reaction monitoring and quality control (Class-level inference).

Preformulation Physicochemical Characterization Solid-State Chemistry

Validated Application Scenarios for Methyl 2-(3-amino-4-methylphenoxy)acetate Based on Differential Evidence


Synthesis of β3-Adrenoceptor Agonists for Metabolic Disorders

Procurement of Methyl 2-(3-amino-4-methylphenoxy)acetate is essential for research and development programs targeting β3-adrenoceptor agonists for the treatment of obesity, hyperglycemia, and urinary incontinence. The compound's methyl ester group and specific substitution pattern are indispensable for constructing the key pharmacophore of these drug candidates, as detailed in patent literature [1]. Its use enables the efficient synthesis of complex chiral amines, a step where substitution with the free acid or ethyl ester would compromise yield and stereochemical purity.

Process Chemistry Optimization for High-Yield Intermediate Manufacturing

For industrial-scale pharmaceutical production, the availability of a high-yield, single-step synthesis for Methyl 2-(3-amino-4-methylphenoxy)acetate [1] offers a clear advantage over more complex multi-step routes [2]. This translates to lower manufacturing costs and reduced environmental impact, making it a preferred intermediate for process chemists aiming to develop robust and economical synthetic routes for active pharmaceutical ingredients (APIs).

ADME and Drug-Drug Interaction Profiling in Early-Stage Drug Discovery

In vitro CYP inhibition data for Methyl 2-(3-amino-4-methylphenoxy)acetate [REFS-1, REFS-2] can inform early-stage drug discovery teams about potential metabolic liabilities. By understanding the compound's interaction with CYP enzymes, researchers can anticipate the drug-drug interaction potential of final drug candidates derived from this intermediate, enabling more informed decisions during lead optimization and candidate selection.

Quality Control and Analytical Method Development for Phenoxyacetic Acid Derivatives

The unique physicochemical properties of Methyl 2-(3-amino-4-methylphenoxy)acetate, such as its molecular weight (195.22 g/mol) and intermediate lipophilicity, necessitate specific analytical protocols for purity assessment and stability monitoring. Its distinct chromatographic behavior compared to its acid and ethyl ester analogs means that generic analytical methods may not be suitable, requiring dedicated method development and reference standards for accurate quantification in quality control laboratories.

Quote Request

Request a Quote for Methyl 2-(3-amino-4-methylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.